molecular formula C14H14N2O3 B3220163 Phenol, 4,4'-azoxybis[3-methyl- CAS No. 119176-66-8

Phenol, 4,4'-azoxybis[3-methyl-

Cat. No.: B3220163
CAS No.: 119176-66-8
M. Wt: 258.27 g/mol
InChI Key: DGMQEEYHXMMMOX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-hydroxy-2-methylphenyl)-(4-hydroxy-2-methylphenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-7-11(17)3-5-13(9)15-16(19)14-6-4-12(18)8-10(14)2/h3-8,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMQEEYHXMMMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N=[N+](C2=C(C=C(C=C2)O)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40766996
Record name 4-[2-Hydroxy-2-(4-hydroxy-2-methylphenyl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40766996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119176-66-8
Record name 4-[2-Hydroxy-2-(4-hydroxy-2-methylphenyl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40766996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phenol, 4,4'-azoxybis[3-methyl-] (also known as 4,4'-azoxydimethylphenol) is a compound of significant interest due to its various biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15H16N2O2
  • Molecular Weight : 256.30 g/mol
  • CAS Number : 119-90-4

The azoxy group in its structure contributes to its unique properties and potential biological activities.

1. Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. Research indicates that phenol derivatives can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity of phenol, 4,4'-azoxybis[3-methyl-] may be attributed to its ability to donate hydrogen atoms and form stable phenoxyl radicals.

2. Cytotoxicity

Studies have demonstrated the cytotoxic effects of phenolic compounds on various cancer cell lines. For instance:

Cell LineIC50 (µg/mL)Reference
HeLa10
MCF-750
A431100

The cytotoxicity of phenol, 4,4'-azoxybis[3-methyl-] suggests potential applications in cancer therapy.

3. Antimicrobial Activity

Phenolic compounds exhibit significant antimicrobial properties against bacteria and fungi. The compound has shown effectiveness in inhibiting the growth of various pathogens:

  • Bacterial Inhibition : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Inhibition : Demonstrated antifungal activity against Candida albicans.

This antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

4. Anti-inflammatory Effects

Research indicates that phenolic compounds can modulate inflammatory pathways. In vitro studies have shown that phenol, 4,4'-azoxybis[3-methyl-] can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

The biological activities of phenol, 4,4'-azoxybis[3-methyl-] can be attributed to several mechanisms:

  • Free Radical Scavenging : The ability to neutralize reactive oxygen species (ROS) prevents cellular damage.
  • Enzyme Inhibition : Inhibition of enzymes involved in inflammation and cancer progression.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of phenol derivatives on human cancer cell lines. The results indicated that phenol, 4,4'-azoxybis[3-methyl-] exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutic agents. This suggests its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various phenolic compounds, phenol, 4,4'-azoxybis[3-methyl-] was found to have superior antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antimicrobial agents.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 119176-66-8
  • Molecular Formula: Not explicitly provided in evidence, but structurally related to azoxybenzene derivatives with methyl and phenolic substituents.
  • Applications : Primarily used as a laboratory chemical and in chemical compound manufacturing .

Handling Precautions :

  • Requires personal protective equipment (PPE), including gloves, eye protection, and respiratory control .

Comparison with Structurally Similar Compounds

Phenol, 4,4’-[1,4-Phenylenebis(Azo)]Bis[3-Methyl-

  • CAS Number : 27184-69-6 .
  • Molecular Formula : C20H18N4O2 (Molecular Weight: 346.39 g/mol).
  • LogP : 4.88, indicating moderate hydrophobicity .
  • Analytical Method : Analyzed via reverse-phase HPLC using a Newcrom R1 column .
  • Key Differences: Contains azo (-N=N-) instead of azoxy (-N(O)=N-) linkages.

Phenol, 4,4'-Methylenebis[3,5-Bis(1,1-Dimethylethyl)]

  • CAS Number : 50483-28-8 .
  • Molecular Formula : C29H44O2 (Molecular Weight: 424.66 g/mol).
  • LogP : 9.8, significantly more hydrophobic than the target compound .
  • Applications : Likely used as a stabilizer or antioxidant due to bulky tert-butyl groups.
  • Key Differences :
    • Methylenebis (-CH2-) bridge instead of azoxy group.
    • Higher steric hindrance and reduced reactivity compared to azoxy derivatives.

Phenol, 4,4'-Oxybis

  • CAS Number : 1965-09-9 .
  • Molecular Formula : C12H10O3 (Molecular Weight: 202.21 g/mol).
  • Structure: Contains an ether (-O-) linkage between phenolic rings.

Azoxybis[N-(5-Methyl-3-Isoxazolyl)-Benzenesulfonamide

  • CAS Number : 119403-03-1 .
  • Molecular Formula : C20H18N6O7S2 (Molecular Weight: 542.52 g/mol).
  • Applications : Derived from sulfamethoxazole, suggesting pharmaceutical or antimicrobial uses.
  • Key Differences: Incorporates sulfonamide and isoxazole moieties, enhancing biological activity.

Comparative Data Table

Property Phenol, 4,4'-Azoxybis[3-Methyl- (119176-66-8) Phenol, 4,4’-Phenylenebis(Azo) (27184-69-6) Phenol, 4,4'-Methylenebis (50483-28-8) Phenol, 4,4'-Oxybis (1965-09-9)
Molecular Weight (g/mol) Not explicitly provided 346.39 424.66 202.21
LogP Not available 4.88 9.8 Not available
Functional Groups Azoxy (-N(O)=N-), methyl, phenolic Azo (-N=N-), methyl, phenolic Methylenebis (-CH2-), tert-butyl Ether (-O-), phenolic
Toxicity Acute toxicity, skin/eye irritation No data No data No acute toxicity reported
Applications Laboratory chemical synthesis HPLC analysis Stabilizers/antioxidants Industrial intermediates

Key Research Findings

  • Hydrophobicity Trends : Methylenebis derivatives with tert-butyl groups exhibit significantly higher LogP values, suggesting applications in hydrophobic matrices .
  • Analytical Challenges : Azo and azoxy compounds require specialized chromatographic methods (e.g., Newcrom R1 HPLC column) due to their complex structures .

Contradictions and Limitations

  • This discrepancy may arise from regional regulatory differences or incomplete data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenol, 4,4'-azoxybis[3-methyl-
Reactant of Route 2
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